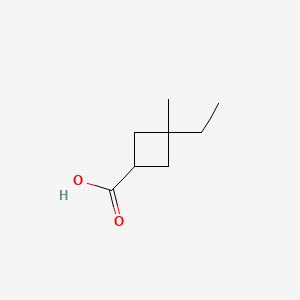

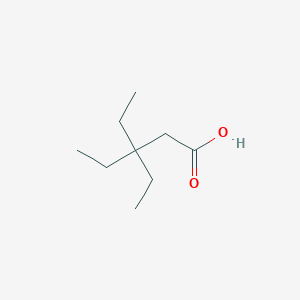

3,3-Diethylpentanoic acid

Übersicht

Beschreibung

3,3-Dimethylpentanoic acid is a chemical compound with the molecular formula C7H14O2 . It has an average mass of 130.185 Da and a monoisotopic mass of 130.099380 Da .

Molecular Structure Analysis

The molecular structure of 3,3-Dimethylpentanoic acid consists of 7 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C7H14O2/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9) .Physical And Chemical Properties Analysis

The boiling point of 3,3-Dimethylpentanoic acid is 477 K . Its molecular weight is 130.1849 .Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

- Molecular Structure Determination : Research by Alder et al. (1999) utilized electron diffraction and ab initio calculations to determine the molecular structure of 3,3-diethylpentane (tetraethylmethane) in the gas phase. This involved identifying five local minima on the potential energy surface, with significant distortions observed from regular tetrahedral coordination at the central carbon atom, highlighting asymmetry in electron density distribution around CH2 groups (Alder et al., 1999).

Chemical Synthesis

- Synthesis of Amino Acids : Shimohigashi et al. (1976) described the preparation of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. The synthesis involved hydrolysis and decarboxylation processes, indicating the versatility of pentanoic acid derivatives in synthesizing complex biochemical compounds (Shimohigashi et al., 1976).

- Synthesis of Dicarboxylic Acids : A study by Zang Yang-ling (2008) focused on the synthesis of 1,3-acetone dicarboxylic acid and its derivatives using pentanedioate, illustrating the role of pentanoic acid derivatives in drug synthesis (Zang Yang-ling, 2008).

Polymerization Processes

- Emulsion Polymerization : Manguian et al. (2006) researched the batch emulsion polymerization of styrene stabilized by a hydrophilic macro-RAFT agent, utilizing derivatives of pentanoic acid. This indicates the application of pentanoic acid derivatives in creating stable latex through in-situ formation of an amphiphilic block copolymer stabilizer (Manguian et al., 2006).

Agricultural Applications

- Plant Immunity : A study by Song et al. (2015) showed that gaseous 3-pentanol, a derivative of pentanoic acid, can trigger plant systemic resistance against bacterial pathogens. This research implies that derivatives of pentanoic acid could be used in agriculture to enhance plant immunity (Song et al., 2015).

Atmospheric Chemistry

- Aerosol Characterization : Research by Kubátová et al. (2000) and Jaoui et al. (2005) identified novel dicarboxylic acids and related compounds in atmospheric aerosols, highlighting the role of pentanoic acid derivatives in atmospheric chemistry and environmental studies (Kubátová et al., 2000); (Jaoui et al., 2005).

Safety and Hazards

According to the Safety Data Sheet, 3,3-Dimethylpentanoic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Eigenschaften

IUPAC Name |

3,3-diethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-9(5-2,6-3)7-8(10)11/h4-7H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMDXTOYMCXXDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287823 | |

| Record name | 3,3-diethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Diethylpentanoic acid | |

CAS RN |

6637-50-9 | |

| Record name | NSC52665 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-diethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B3055628.png)

![Bicyclo[2.2.1]heptane-1,4-diamine](/img/structure/B3055636.png)